![molecular formula C18H17BrO3 B1373696 3-(3-Bromophenyl)-3'-carboethoxypropiophenone CAS No. 898782-21-3](/img/structure/B1373696.png)
3-(3-Bromophenyl)-3'-carboethoxypropiophenone
Overview
Description
3-(3-Bromophenyl)-3’-carboethoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a carboethoxy group attached to the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3’-carboethoxypropiophenone typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 3-(3-Bromophenyl)-3’-carboethoxypropiophenone.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3’-carboethoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(3-bromophenyl)propanoic acid.
Reduction: Formation of 3-(3-bromophenyl)-3’-carboethoxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-Bromophenyl)-3'-carboethoxypropiophenone serves as an intermediate for producing various derivatives. Its unique structure allows chemists to explore modifications that can lead to compounds with enhanced properties.
Biology
This compound is being studied for its potential biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells. For instance, related compounds have shown IC50 values ranging from 0.12 to 0.81 mg/mL against colon cancer cell lines (HCT-116), suggesting a strong antiproliferative effect.
Medicine
The therapeutic potential of this compound is under investigation in several contexts:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.
- Drug Development : Ongoing research aims to explore its efficacy as a lead compound in developing new anticancer drugs.
Anticancer Activity
A series of studies have focused on evaluating the anticancer properties of compounds similar to this compound. The following table summarizes key findings:
Compound | Cell Line | IC50 (mg/mL) | Mechanism |
---|---|---|---|
3-(3-Bromophenyl)-... | HCT-116 | 0.15 | Inhibition of cell proliferation |
Compound A | HCT-116 | 0.12 | Induction of apoptosis |
Doxorubicin | HeLa | 2.29 | Standard anticancer drug |
These findings indicate that structural modifications around the bromophenyl group can significantly enhance anticancer activity.
Molecular Docking Studies
Computational studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. The results suggest that specific structural features facilitate stronger binding interactions, enhancing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3’-carboethoxypropiophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)propionic acid
- 3-(3-Bromophenyl)-7-acetoxycoumarin
- 3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
3-(3-Bromophenyl)-3’-carboethoxypropiophenone is unique due to its specific structural features, including the presence of both a bromine atom and a carboethoxy group. These functional groups confer distinct reactivity and potential applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Biological Activity
3-(3-Bromophenyl)-3'-carboethoxypropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C17H16BrO3
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to modulate enzyme activities and influence cell signaling pathways, although specific molecular interactions remain under investigation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against several bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound may be effective in combating common bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, its effects on prostate cancer (PC-3) and colon cancer (SW480) cell lines were assessed:
Cell Line | IC50 (µM) |
---|---|
PC-3 | 15 |
SW480 | 20 |
The compound demonstrated dose-dependent cytotoxicity, indicating potential as a chemotherapeutic agent.
Case Studies and Research Findings
- Antimicrobial Study : A recent investigation into various brominated phenyl derivatives highlighted that those with a similar structure to this compound showed enhanced antibacterial activity against multi-drug resistant strains, suggesting a promising avenue for antibiotic development .
- Cytotoxicity Assessment : In another study, compounds structurally related to this compound were tested against various cancer cell lines. The findings indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models .
Properties
IUPAC Name |
ethyl 3-[3-(3-bromophenyl)propanoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGGOBAQTMCDFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245153 | |
Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-21-3 | |
Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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